molecular formula C20H22N6 B2847138 2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-3-methylquinoxaline CAS No. 2415512-03-5

2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-3-methylquinoxaline

Número de catálogo B2847138
Número CAS: 2415512-03-5
Peso molecular: 346.438
Clave InChI: CUYQTBFYBUKTBY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-3-methylquinoxaline, also known as CP-154,526, is a chemical compound that belongs to the class of quinoxaline derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.

Mecanismo De Acción

2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-3-methylquinoxaline acts as a competitive antagonist of the CRF1 receptor, which is widely distributed in the brain and plays a crucial role in stress-related behaviors and disorders. By blocking the binding of CRF1 to its endogenous ligands, 2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-3-methylquinoxaline inhibits the downstream signaling pathways that mediate the anxiogenic effects of CRF1 activation.
Biochemical and Physiological Effects:
2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-3-methylquinoxaline has been shown to have a range of biochemical and physiological effects, particularly in the context of stress-related behaviors and disorders. It has been shown to block the anxiogenic effects of CRF1 activation in animal models, suggesting its potential as a therapeutic agent for anxiety disorders. 2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-3-methylquinoxaline has also been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which plays a key role in the stress response.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-3-methylquinoxaline has several advantages for lab experiments, including its high selectivity for the CRF1 receptor and its ability to block the anxiogenic effects of CRF1 activation in animal models. However, it also has some limitations, including its potential off-target effects and its limited solubility in aqueous solutions.

Direcciones Futuras

There are several future directions for research on 2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-3-methylquinoxaline, including its potential applications in the treatment of anxiety disorders and other stress-related disorders. Further studies are needed to elucidate the mechanisms underlying its effects on the HPA axis and other stress-related pathways. Additionally, the development of more potent and selective CRF1 antagonists may provide new insights into the role of the CRF1 receptor in stress-related behaviors and disorders.

Métodos De Síntesis

2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-3-methylquinoxaline can be synthesized using various methods, including the reaction of 2-chloro-3-methylquinoxaline with 4-(4-aminopiperazin-1-yl)-5H-cyclopenta[d]pyrimidine in the presence of a base. The reaction yields 2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-3-methylquinoxaline as a white solid with a melting point of 236-238°C.

Aplicaciones Científicas De Investigación

2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-3-methylquinoxaline has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It is a highly selective antagonist of the corticotropin-releasing factor 1 (CRF1) receptor, which plays a crucial role in stress-related behaviors and disorders. 2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-3-methylquinoxaline has been shown to block the anxiogenic effects of CRF1 activation in animal models, suggesting its potential as a therapeutic agent for anxiety disorders.

Propiedades

IUPAC Name

2-[4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]-3-methylquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6/c1-14-19(24-18-7-3-2-6-17(18)23-14)25-9-11-26(12-10-25)20-15-5-4-8-16(15)21-13-22-20/h2-3,6-7,13H,4-5,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUYQTBFYBUKTBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1N3CCN(CC3)C4=NC=NC5=C4CCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-3-methylquinoxaline

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.